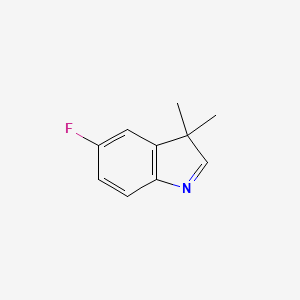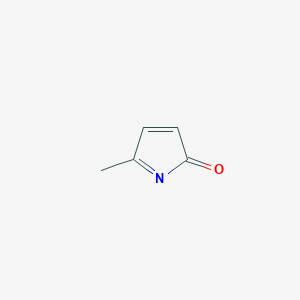![molecular formula C11H7N3S2 B13107838 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-17-9](/img/structure/B13107838.png)
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structural framework of this compound allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves multi-component reactions. One efficient method is the one-pot three-component condensation reaction of thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate . This method provides a straightforward and high-yielding approach to the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and condensation techniques can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: It can undergo coupling reactions with mono and di-aromatic diazonium salts to yield 2-aryl-azothiazolo[3,2-a]triazines.
Common Reagents and Conditions:
Aromatic Aldehydes: Used in substitution reactions to form arylidene derivatives.
Diazonium Salts: Utilized in coupling reactions to produce azothiazolo derivatives.
Catalysts: Triethylamine is commonly used to catalyze these reactions.
Major Products:
Arylidene Derivatives: Formed from reactions with aromatic aldehydes.
Azothiazolo Derivatives: Produced from coupling reactions with diazonium salts.
Scientific Research Applications
4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anticancer, antibacterial, antifungal, and antiparasitic agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: The compound’s biological activity is being investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets and pathways. The compound’s structural similarity to purine and pyrimidine allows it to interact with nucleic acids and enzymes, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making it effective against cancer cells and pathogens.
Comparison with Similar Compounds
Thiazolo[3,2-a][1,3,5]triazine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[2,1-b][1,3]thiazines: Another class of nitrogen- and sulfur-containing heterocyclic compounds with significant bioactivity.
Uniqueness: 4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione stands out due to its specific substitution pattern and the presence of a thione group, which can enhance its reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
89012-17-9 |
|---|---|
Molecular Formula |
C11H7N3S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
4-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C11H7N3S2/c15-10-12-9(8-4-2-1-3-5-8)14-6-7-16-11(14)13-10/h1-7H |
InChI Key |
GOGCZQCNWLKZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)N=C3N2C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)






![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)
![Rel-tert-butyl((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)carbamatehydrochloride](/img/structure/B13107825.png)
![8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13107826.png)

![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)

